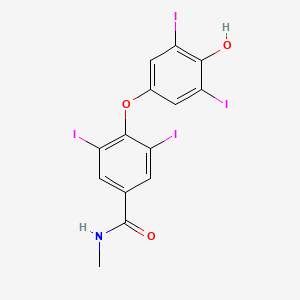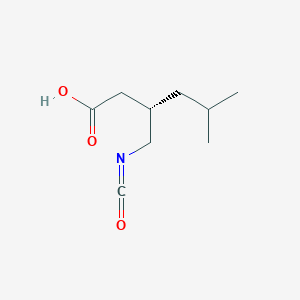
(3S)-3-(isocyanatomethyl)-5-methylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(Isocyanatomethyl)-5-methylhexanoic acid is an organic compound with a complex structure that includes an isocyanate group, a methyl group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Isocyanatomethyl)-5-methylhexanoic acid typically involves multiple steps. One common method includes the reaction of a suitable precursor with phosgene to introduce the isocyanate group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of (S)-3-(Isocyanatomethyl)-5-methylhexanoic acid may involve large-scale synthesis using automated reactors. The process generally includes the use of solvents and catalysts to optimize yield and efficiency. Safety measures are crucial due to the reactivity of the isocyanate group.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(Isocyanatomethyl)-5-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of (S)-3-(Isocyanatomethyl)-5-methylhexanoic acid often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-3-(Isocyanatomethyl)-5-methylhexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-3-(Isocyanatomethyl)-5-methylhexanoic acid involves its interaction with specific molecular targets. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable products. This reactivity is exploited in various applications, including the synthesis of pharmaceuticals and polymers.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-(Aminomethyl)-5-methylhexanoic acid: This compound is similar in structure but contains an amino group instead of an isocyanate group.
(S)-3-(Hydroxymethyl)-5-methylhexanoic acid: This compound contains a hydroxyl group instead of an isocyanate group.
Uniqueness
(S)-3-(Isocyanatomethyl)-5-methylhexanoic acid is unique due to the presence of the isocyanate group, which imparts specific reactivity and properties. This makes it valuable in applications where the formation of stable products with nucleophiles is desired.
Propiedades
Fórmula molecular |
C9H15NO3 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
(3S)-3-(isocyanatomethyl)-5-methylhexanoic acid |
InChI |
InChI=1S/C9H15NO3/c1-7(2)3-8(4-9(12)13)5-10-6-11/h7-8H,3-5H2,1-2H3,(H,12,13)/t8-/m0/s1 |
Clave InChI |
GRZPGJWQKHHQTO-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)C[C@@H](CC(=O)O)CN=C=O |
SMILES canónico |
CC(C)CC(CC(=O)O)CN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol](/img/structure/B15292417.png)
![(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbohydrazide](/img/structure/B15292420.png)
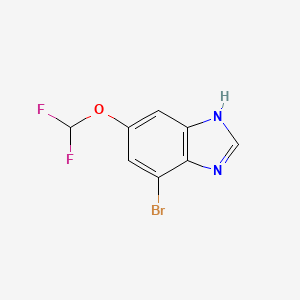
![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-1,2-difluoro-4-nitrobenzene](/img/structure/B15292426.png)

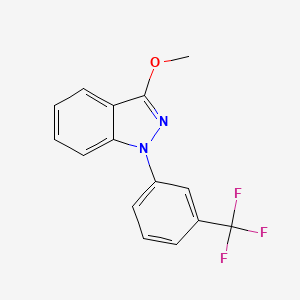

![2-Azaspiro[4.5]decane-2-carboxamide](/img/structure/B15292448.png)
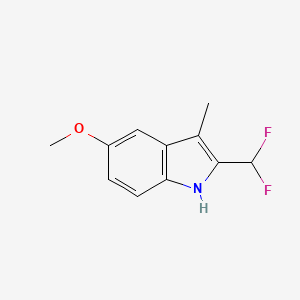
![3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide](/img/structure/B15292460.png)
